2-Bromo-5-trifluoromethylphenol (CAS: 402-05-1) is a highly versatile, fluorinated aromatic building block characterized by a phenolic hydroxyl group, an ortho-bromine atom, and a meta-trifluoromethyl group. In industrial and pharmaceutical synthesis, this specific substitution pattern provides a unique balance of electronic and steric properties. The robust carbon-fluorine bonds enhance metabolic stability and lipophilicity in downstream active pharmaceutical ingredients (APIs), while the ortho-bromophenol motif serves as an ideal precursor for synthesizing complex heterocycles such as benzofurans. As a liquid at standard conditions (boiling point 56-57 °C at 3.5-4.0 Torr), it integrates seamlessly into continuous flow and batch manufacturing processes, offering a reliable handle for transition-metal-catalyzed cross-coupling and etherification workflows[1].
Attempting to substitute 2-Bromo-5-trifluoromethylphenol with its unbrominated precursor (3-trifluoromethylphenol) or its regioisomer (2-bromo-4-trifluoromethylphenol) introduces severe process inefficiencies. Direct bromination of 3-trifluoromethylphenol yields an inseparable mixture of 2-bromo and 4-bromo isomers, requiring extensive chromatographic purification that destroys process economics[1]. Furthermore, substituting with 2-bromo-4-trifluoromethylphenol fundamentally alters the electronic landscape of the molecule; the shift of the trifluoromethyl group from the 5-position to the 4-position drastically lowers the phenolic pKa and removes the critical para-activation of the carbon-bromine bond. This results in sluggish cross-coupling kinetics and reduced nucleophilicity during etherification, forcing manufacturers to use harsher conditions and higher catalyst loadings.
Procuring the pre-brominated 2-Bromo-5-trifluoromethylphenol bypasses the poor regioselectivity inherent in the direct bromination of 3-trifluoromethylphenol. Literature demonstrates that mono-bromination of 3-trifluoromethylphenol in carbon tetrachloride yields a competitive mixture of 2-bromo-5-(trifluoromethyl)phenol and 4-bromo-3-(trifluoromethyl)phenol, alongside dibrominated byproducts [1]. Procuring the exact 402-05-1 compound eliminates the need for complex, yield-reducing downstream chromatographic separations.
| Evidence Dimension | Regioisomer Purity in Synthesis |
| Target Compound Data | 100% target regioisomer (procured directly) |
| Comparator Or Baseline | 3-Trifluoromethylphenol bromination (yields mixture of 2-bromo and 4-bromo isomers) |
| Quantified Difference | Eliminates ~50% yield loss to off-target bromination |
| Conditions | Standard electrophilic aromatic bromination (e.g., Br2 in CCl4) |
Procuring the pre-functionalized building block is essential for scalable manufacturing, avoiding the prohibitive costs and material losses associated with separating closely related brominated isomers.
The position of the strongly electron-withdrawing trifluoromethyl group significantly impacts the acidity and nucleophilicity of the phenol. 2-Bromo-5-trifluoromethylphenol exhibits a predicted pKa of 7.43 ± 0.10, whereas its regioisomer, 2-bromo-4-trifluoromethylphenol, has a lower predicted pKa of 7.03 ± 0.18 due to the CF3 group being para to the hydroxyl . This +0.40 pKa difference indicates that the phenoxide of the 5-CF3 isomer is substantially more nucleophilic, leading to faster reaction rates and higher yields in Williamson ether syntheses and SNAr reactions.
| Evidence Dimension | Phenolic pKa (Acidity/Nucleophilicity) |
| Target Compound Data | pKa = 7.43 ± 0.10 |
| Comparator Or Baseline | 2-Bromo-4-trifluoromethylphenol (pKa = 7.03 ± 0.18) |
| Quantified Difference | +0.40 pKa units (more nucleophilic phenoxide) |
| Conditions | Standard aqueous/organic conditions at 25 °C |
A more nucleophilic phenoxide allows buyers to achieve higher yields in critical O-alkylation and cyclization steps under milder basic conditions.
In transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), the electronic environment of the aryl halide dictates the rate of oxidative addition. In 2-Bromo-5-trifluoromethylphenol, the trifluoromethyl group is positioned para to the bromine atom. This provides direct resonance-based electron withdrawal from the C2 carbon, highly activating the C-Br bond [1]. In contrast, the 4-CF3 isomer places the trifluoromethyl group meta to the bromine, relying solely on weaker inductive effects. This para-activation ensures superior reactivity, allowing for lower catalyst loadings.
| Evidence Dimension | C-Br Bond Activation (Electronic Effect) |
| Target Compound Data | Para-CF3 orientation (strong resonance activation) |
| Comparator Or Baseline | 2-Bromo-4-trifluoromethylphenol (Meta-CF3 orientation, inductive only) |
| Quantified Difference | Significantly lowered activation energy for Pd/Ni oxidative addition |
| Conditions | Palladium-catalyzed cross-coupling environments |
Buyers conducting late-stage cross-coupling can utilize milder conditions, shorter reaction times, and lower precious-metal catalyst loadings.
Directly downstream of its optimized pKa and ortho-bromo substitution, this compound is the ideal precursor for cyclization reactions. The enhanced nucleophilicity of the phenoxide drives efficient initial O-alkylation, followed by rapid intramolecular Pd-catalyzed cyclization at the activated C-Br bond to form privileged heterocyclic scaffolds [1].
The strategic placement of the CF3 group at the 5-position provides robust metabolic stability (via the strong 485 kJ/mol C-F bonds) while maintaining the necessary steric and electronic profile for target binding. It is heavily utilized in medicinal chemistry 'fluorine scans' to improve the half-life of drug candidates[2].
Leveraging its precise substitution pattern, this building block is used to synthesize highly active pesticides and herbicides. The specific regiochemistry ensures optimal lipophilicity and environmental stability compared to alternatives derived from unselective bromination mixtures [2].
Corrosive;Irritant